

# An In-depth Technical Guide to Methyl 1-aminocyclohexane-1-carboxylate

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## Compound of Interest

**Compound Name:** Methyl 1-aminocyclohexane-1-carboxylate

**Cat. No.:** B1308332

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 1-aminocyclohexane-1-carboxylate**, a cyclic amino acid ester of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a plausible synthetic route, and the potential applications of its core scaffold in therapeutic development.

## Chemical Identity and Properties

**Methyl 1-aminocyclohexane-1-carboxylate** is a derivative of the non-proteinogenic alpha-amino acid, 1-aminocyclohexane-1-carboxylic acid. The introduction of a methyl ester group modifies its polarity and reactivity, making it a valuable building block in organic synthesis.

IUPAC Name: **methyl 1-aminocyclohexane-1-carboxylate**

CAS Number: 4507-57-7

The hydrochloride salt of this compound is also commonly used and has the CAS number 37993-32-1.[\[1\]](#)

## Physicochemical and Spectral Data

Quantitative data for **Methyl 1-aminocyclohexane-1-carboxylate** and its hydrochloride salt are summarized in the tables below. It is important to note that detailed, experimentally-derived

spectral data for the free base are not readily available in public databases. The information provided is a combination of data from various sources and computational predictions.

Table 1: Physicochemical Properties

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub>	C <sub>8</sub> H <sub>16</sub> ClNO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	157.21 g/mol	193.67 g/mol	<a href="#">[2]</a>
Appearance	Liquid (Predicted)	Solid (Predicted)	
XLogP3-AA	1.3	-	
Hydrogen Bond Donor Count	1	2	
Hydrogen Bond Acceptor Count	3	3	
Rotatable Bond Count	1	1	
Exact Mass	157.11027872 g/mol	193.0869564 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	157.11027872 g/mol	193.0869564 g/mol	<a href="#">[1]</a>
Topological Polar Surface Area	52.3 Å <sup>2</sup>	52.3 Å <sup>2</sup>	<a href="#">[1]</a>

Table 2: Predicted Spectral Data

Spectroscopy	Predicted Features
<sup>1</sup> H NMR	Signals corresponding to the methoxy protons (singlet, ~3.7 ppm), the amino protons (broad singlet), and the cyclohexyl protons (multiplets, ~1.2-2.0 ppm).
<sup>13</sup> C NMR	Resonances for the ester carbonyl carbon (~175 ppm), the quaternary carbon bonded to the amino and ester groups, the methoxy carbon (~52 ppm), and the cyclohexyl carbons.[3]
IR Spectroscopy	Characteristic peaks for N-H stretching of the primary amine (two bands, ~3300-3400 cm <sup>-1</sup> ), C-H stretching of the alkyl groups, and C=O stretching of the ester (~1730 cm <sup>-1</sup> ).[4]
Mass Spectrometry	A molecular ion peak (M <sup>+</sup> ) corresponding to the calculated molecular weight.

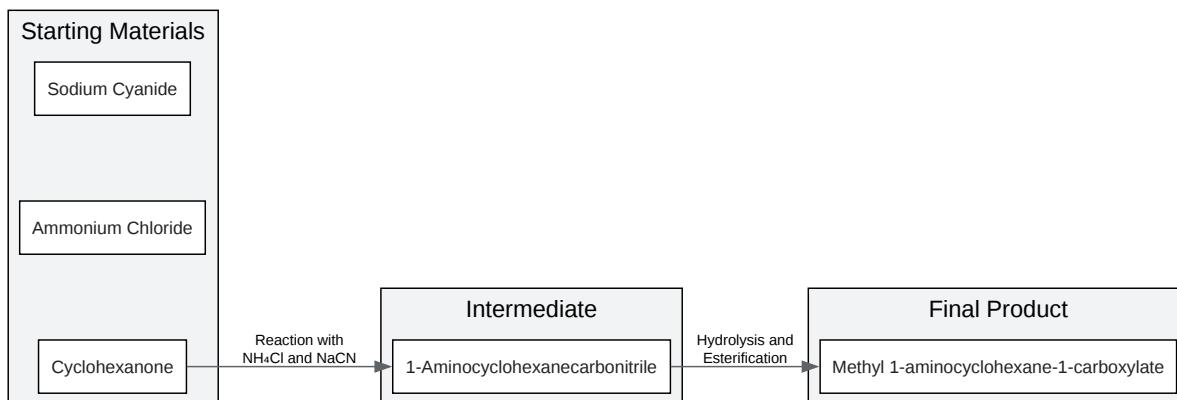
## Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of **Methyl 1-aminocyclohexane-1-carboxylate** is not widely published. However, a plausible and commonly employed method is the Strecker synthesis followed by esterification, or the Bucherer-Bergs reaction followed by esterification and hydrolysis. A generalized workflow for the Strecker synthesis approach is outlined below.

## Plausible Synthetic Workflow: Strecker Synthesis Route

The Strecker synthesis is a classic method for synthesizing  $\alpha$ -amino acids. In this context, it would involve the reaction of cyclohexanone with an ammonia source and a cyanide source to form an  $\alpha$ -aminonitrile, which is then hydrolyzed and esterified.

## Plausible Synthesis of Methyl 1-aminocyclohexane-1-carboxylate

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Caption: A generalized workflow for the synthesis of **Methyl 1-aminocyclohexane-1-carboxylate** via the Strecker reaction.

## Detailed Experimental Protocol (Hypothetical)

### Step 1: Synthesis of 1-Aminocyclohexanecarbonitrile

- In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- Cyclohexanone is added to the stirred solution.
- A solution of sodium cyanide in water is added dropwise to the mixture while maintaining the temperature below 10 °C.
- The reaction mixture is stirred at room temperature for several hours to overnight.

- The resulting  $\alpha$ -aminonitrile can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.

#### Step 2: Hydrolysis and Esterification

- The crude 1-aminocyclohexanecarbonitrile is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux to hydrolyze the nitrile to a carboxylic acid, forming 1-aminocyclohexane-1-carboxylic acid hydrochloride.
- After hydrolysis is complete, the reaction mixture is cooled, and the excess acid and water are removed under reduced pressure.
- The resulting crude amino acid hydrochloride is suspended in methanol.
- Thionyl chloride or a similar esterification agent is added dropwise at low temperature.
- The reaction mixture is then heated to reflux for several hours.
- After the reaction is complete, the excess methanol and thionyl chloride are removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **Methyl 1-aminocyclohexane-1-carboxylate** hydrochloride. The free base can be obtained by neutralization with a suitable base.

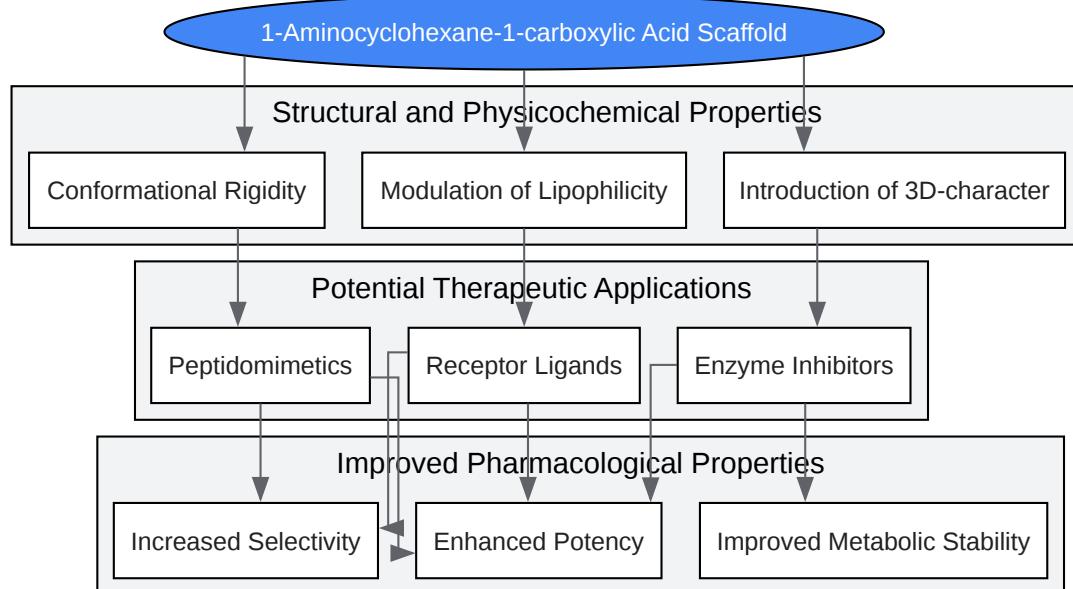
## Role in Drug Discovery and Development

While specific studies on the biological activity of **Methyl 1-aminocyclohexane-1-carboxylate** are limited, the 1-aminocyclohexane-1-carboxylic acid scaffold is of significant interest in medicinal chemistry. Constrained amino acids like this are used to introduce conformational rigidity into peptides and small molecules, which can lead to enhanced biological activity, selectivity, and metabolic stability.<sup>[5]</sup>

Derivatives of the 1-aminocyclohexane-1-carboxylic acid core have been investigated for a range of therapeutic applications. The incorporation of this scaffold can influence the

pharmacological profile of a molecule.[\[6\]](#)

#### Potential Roles of the 1-Aminocyclohexane-1-carboxylic Acid Scaffold in Medicinal Chemistry



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